molecular formula C12H14NO4- B555038 gamma-Benzyl L-glutamate CAS No. 1676-73-9

gamma-Benzyl L-glutamate

Cat. No. B555038
CAS RN: 1676-73-9
M. Wt: 237.25 g/mol
InChI Key: BGGHCRNCRWQABU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Benzyl L-glutamate, also known as Poly (γ-benzyl l -glutamate) (PBLG), is a type of biodegradable polymer material with good mechanical properties and heat resistance . It forms a unique α-helix structure, which makes adjacent helix parts joined by hydrogen bonding . It is a polymer of glutamic acid in which the γ-carboxyl groups have been benzoylated .


Synthesis Analysis

The synthesis of gamma-Benzyl L-glutamate involves a two-step method. The first step is the ring-opening polymerization of an α-amino acid N -carboxyanhydride monomer using a primary amine initiator containing a nitroalkane group . The second step is a subsequent terminal conversion . The relationship between the molecular weight of PBLG and the molar ratio of monomer and initiator has been studied .


Molecular Structure Analysis

Gamma-Benzyl L-glutamate self-assembles in water and shows polymorphism when specific changes in the molecular structure are made . Three variants of PBLG are compared, which differ for the location of the C 60 moiety: N-terminus, C-terminus, or both .


Chemical Reactions Analysis

The catalyst-free grafting reaction of the formed functionalized peptide with rubbers containing double bonds was achieved with high efficiency . The reaction process involves mixing PBLG and p -TSA in a reaction bottle with the addition of 1,2-dichloroethane and a certain amount of 2-chloroethanol .

Scientific Research Applications

  • Liquid Crystal Phase Exploration : Gamma-Benzyl L-glutamate, specifically its polymeric form Poly-γ-benzyl-L-glutamate (PBLG), exhibits a cholesteric-like liquid crystal phase in concentrated solutions and solid films. This phase has been studied using proton magnetic resonance, X-ray diffraction, and optical microscopy (Samulski & Tobolsky, 1969).

  • Biomedical Material Applications : PBLG is recognized as a promising biomedical material with wide applications in the biomedical field. Modifications of PBLG, such as block modification and side chain modification, are explored to control its degradable period and rate due to its inherent hydrophobicity (Wang Yingjun, 2007).

  • In Situ Characterization in Nanoporous Anodic Alumina : The grafting process of PBLG within nanoporous anodic alumina (AAO) has been characterized for potential applications. Techniques like optical waveguide spectroscopy (OWS), infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) have been used to study the PBLG layer thickness and its secondary structure (Lau, Duran & Knoll, 2009).

  • Drug Conjugation : Gamma-Benzyl L-glutamate has been used to synthesize methotrexate poly(gamma-L-glutamate) conjugates for potential pharmaceutical applications (Piper, McCaleb & Montgomery, 1983).

  • Polymer Dynamics and Self-Assembly : The dynamics and structure of oligopeptides of gamma-benzyl-L-glutamate have been extensively studied using various techniques like DSC, WAXS, FTIR, NMR, dielectric spectroscopy, and rheology. These studies contribute to understanding the polymers' physical properties and potential applications (Papadopoulos, Floudas, Klok, Schnell & Pakula, 2004).

  • Blood Clotting and Wetting Characteristics : Modification of PBLG surfaces to enhance hydrophilicity has been studied, showing potential biomedical applications, particularly in blood clotting times and wetting characteristics (Yano, Komai, Kawasaki, Kaifu, Atsuta, Kubo & Fujiwara, 1985).

Future Directions

Gamma-Benzyl L-glutamate is commonly used in the synthesis of polymers for biological applications . It has wide development and application potential in aerospace and automobile composite coatings and protection of equipment under alternating stress .

properties

IUPAC Name

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGHCRNCRWQABU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25014-27-1
Record name γ-Benzyl L-glutamate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25014-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90883708
Record name L-Glutamic acid, 5-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Acros Organics MSDS]
Record name gamma-Benzyl L-glutamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

L-Glutamic acid, 5-(phenylmethyl) ester

CAS RN

1676-73-9
Record name γ-Benzyl L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1676-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, 5-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid, 5-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen γ-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Benzyl L-glutamate
Reactant of Route 2
Reactant of Route 2
gamma-Benzyl L-glutamate
Reactant of Route 3
Reactant of Route 3
gamma-Benzyl L-glutamate
Reactant of Route 4
Reactant of Route 4
gamma-Benzyl L-glutamate
Reactant of Route 5
Reactant of Route 5
gamma-Benzyl L-glutamate
Reactant of Route 6
Reactant of Route 6
gamma-Benzyl L-glutamate

Citations

For This Compound
1,110
Citations
M Panar, WD Phillips - Journal of the American Chemical Society, 1968 - ACS Publications
Figure 2. 220-Mcps pmr spectrum of p-xylene (0.05 ml) dissolved in a PBLG-CH2CI2 (0.3 g/0.95 ml) solution (23). In B the resonance absorption of p-xylene is shown under higher …
Number of citations: 140 pubs.acs.org
PA Mirau, FA Bovey - Journal of the American Chemical Society, 1986 - ACS Publications
Two-dimensional nuclear Overhauser experiments (2DNOE) have been used to study theconformational and dynamic properties of a 20 amino acid-helix of poly (7-benzyl L-glutamate)(…
Number of citations: 63 pubs.acs.org
J Helfrich, R Hentschke, UM Apel - Macromolecules, 1994 - ACS Publications
We report on atomistic molecular dynamics simulations of poly (7-benzyl L-glutamate)(PBLG) in dimethylformamide (DMF), where the focus is on the structure and dynamics of the …
Number of citations: 45 pubs.acs.org
AJ McKinnon, AV Tobolsky - The Journal of physical chemistry, 1968 - ACS Publications
Two different solid-state modifications of poly-Y-benzyl-L-glutamate (PBG) obtained by casting from N, N-dimethylformamide under different conditions are described. One of these (form …
Number of citations: 80 pubs.acs.org
Y Cohen, A Dagan - Macromolecules, 1995 - ACS Publications
The phenomenon of thermoreversible gelation is studied in solutions of polyfy-benzyl L-glutamate)(PBLG) in benzyl alcoholat concentrations above the onset of liquid crystallinity. …
Number of citations: 21 pubs.acs.org
J Watanabe, M Goto, T Nagase - Macromolecules, 1987 - ACS Publications
A series of poly (Y-benzyl L-glutamate-co-Y-dodecyl L-glutamates) were synthesized with various dodecyl contents, and the thermotropic mesophase properties of the cholesterics were …
Number of citations: 110 pubs.acs.org
A Abe, T Yamazaki - Macromolecules, 1989 - ACS Publications
Deuterium NMR studies have been performed on variously labeled PBLG samples in the lyotropic liquid-crystalline state: PBLG-Nd,-ad,-N, a-d2,-a, 8-dit-y-d2, and-benzyl-d2. The …
Number of citations: 85 pubs.acs.org
RW Duke, DB Du Pre, WA Hines… - Journal of the American …, 1976 - ACS Publications
Conclusions The methodology outlined here can be applied to analyze the interactions of simple carbohydrates with metal ions. From the results of these procedures it is clear that 1: 1 …
Number of citations: 69 pubs.acs.org
KT Kim, GWM Vandermeulen, MA Winnik, I Manners - 2005 - scholarworks.unist.ac.kr
The synthesis and structural characterization of the first organometallic-polypeptide block copolymers, poly(ferrocenyldimethylsilane)-b-poly-(γ-benzyl-L-glutamate) was performed. The …
Number of citations: 65 scholarworks.unist.ac.kr
MG Usha, WL Peticolas, RJ Wittebort - Biochemistry, 1991 - ACS Publications
Revised Manuscript Received December 17, 1990 abstract: To study the dynamics of peptide groups in solid proteins, we have accurately determined the principal components and …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.